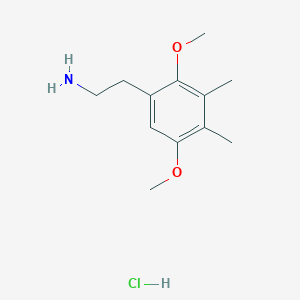
(+-)-1-Cyclohexyl-4-(1,2-diphenylethyl)piperazine dihydrochloride
Overview
Description
MT-45 (hydrochloride) is a synthetic opioid analgesic drug that was developed in the 1970s by Dainippon Pharmaceutical Co. It is chemically classified as a 1-substituted-4-(1,2-diphenylethyl)piperazine derivative, which is structurally distinct from most other opioid drugs . MT-45 has been found to possess analgesic properties similar to morphine, with the (S) enantiomer being primarily responsible for its opioid activity .
Preparation Methods
The synthesis of MT-45 (hydrochloride) involves the reaction of 1,2-diphenylethylamine with cyclohexylamine in the presence of a suitable catalyst to form the intermediate 1-cyclohexyl-4-(1,2-diphenylethyl)piperazine. This intermediate is then converted to its hydrochloride salt form by treatment with hydrochloric acid .
Chemical Reactions Analysis
MT-45 (hydrochloride) undergoes several types of chemical reactions, including:
Oxidation: MT-45 can be oxidized to form various metabolites. Common reagents for oxidation include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can convert MT-45 to its corresponding amine derivatives. Sodium borohydride is a common reducing agent used in these reactions.
Substitution: MT-45 can undergo substitution reactions where one of its functional groups is replaced by another.
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of MT-45, which can be analyzed using techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) .
Scientific Research Applications
MT-45 (hydrochloride) has several scientific research applications, including:
Mechanism of Action
MT-45 (hydrochloride) exerts its effects primarily through its action on opioid receptors. It acts as an agonist at the μ-opioid receptor, which is responsible for its analgesic effects. The binding of MT-45 to the μ-opioid receptor leads to the inhibition of adenylate cyclase activity, resulting in decreased cyclic adenosine monophosphate (cAMP) levels and reduced neuronal excitability . Additionally, one of its main metabolites, 1,2-diphenylethylpiperazine, also blocks N-methyl-D-aspartate (NMDA) receptors, contributing to its overall pharmacological profile .
Comparison with Similar Compounds
MT-45 (hydrochloride) is unique among synthetic opioids due to its distinct chemical structure. Similar compounds include:
Lefetamine: Another synthetic opioid with a similar chemical structure but different stereochemistry.
AH-7921: A synthetic opioid with similar analgesic properties but a different chemical structure.
2F-MT-45: A fluorinated derivative of MT-45 that is significantly more potent as a μ-opioid receptor agonist.
MT-45 stands out due to its unique side effect profile, which includes unusual effects such as hearing loss, hair depigmentation, and skin reactions .
Properties
IUPAC Name |
1-cyclohexyl-4-(1,2-diphenylethyl)piperazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2.2ClH/c1-4-10-21(11-5-1)20-24(22-12-6-2-7-13-22)26-18-16-25(17-19-26)23-14-8-3-9-15-23;;/h1-2,4-7,10-13,23-24H,3,8-9,14-20H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDTBWROWBIVSFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCN(CC2)C(CC3=CC=CC=C3)C4=CC=CC=C4.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57314-55-3 | |
| Record name | Piperazine, 1-cyclohexyl-4-(1,2-diphenylethyl)-, dihydrochloride, (+-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057314553 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 57314-55-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



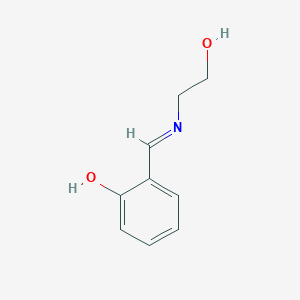
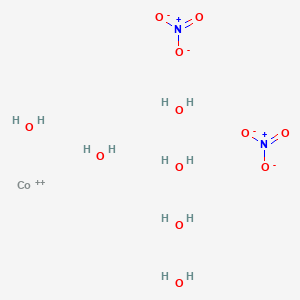
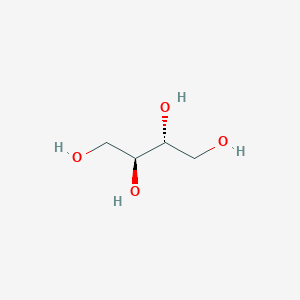

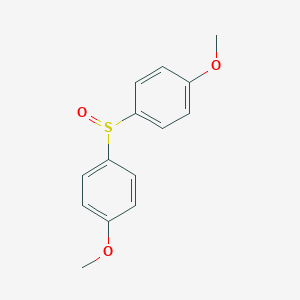

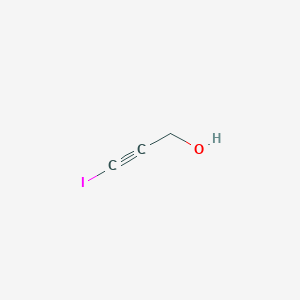
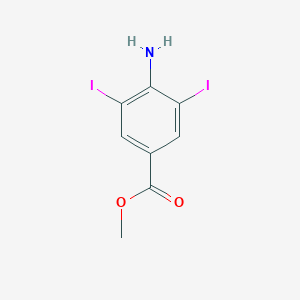

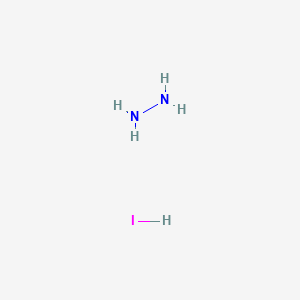
![(4-acetamidophenyl) (Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoate](/img/structure/B158021.png)

